molecular formula C18H16ClNO B13558313 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline

6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline

Cat. No.: B13558313
M. Wt: 297.8 g/mol
InChI Key: ZUFKHEPNKODIQC-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline ( 2344680-38-0) is a high-quality synthetic building block offered with a certified purity of 95% . This compound features a molecular formula of C18H16ClNO and a molecular weight of 297.78 g/mol . As a substituted isoquinoline, it serves as a versatile intermediate in organic synthesis and medicinal chemistry research, particularly in the exploration of novel biologically active molecules. Isoquinoline scaffolds are extensively studied for their diverse pharmacological potential, including antibacterial and anti-tumor activities . The specific structure of this reagent, incorporating a benzyloxy group and a chloroethyl side chain, makes it a valuable precursor for further structural modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop and synthesize new analogs aimed at modulating biological targets. It is supplied for laboratory research applications and must be stored at 4°C . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

1-(1-chloroethyl)-6-phenylmethoxyisoquinoline

InChI

InChI=1S/C18H16ClNO/c1-13(19)18-17-8-7-16(11-15(17)9-10-20-18)21-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3

InChI Key

ZUFKHEPNKODIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=C1C=CC(=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6-(Benzyloxy)isoquinoline Precursors

The benzyloxy group introduction typically starts from 6-hydroxyisoquinoline or a related hydroxy-substituted isoquinoline intermediate. The hydroxyl group is converted to the benzyloxy moiety via nucleophilic substitution with benzyl halides (commonly benzyl bromide) under basic conditions.

Typical reaction conditions:

Reagents Conditions Outcome
6-Hydroxyisoquinoline K2CO3, acetone, reflux 6-(Benzyloxy)isoquinoline
Benzyl bromide
  • Potassium carbonate acts as a base to deprotonate the phenol, forming the phenolate ion.
  • Acetone is used as a polar aprotic solvent facilitating SN2 substitution.
  • Refluxing for several hours (typically 4 h) ensures complete conversion.

This method parallels the synthesis of 4-(benzyloxy)benzonitriles reported by other researchers, where phenolic hydroxyl groups are alkylated with benzyl bromide in acetone under reflux with potassium carbonate, achieving yields of 92–99%.

Purification and Characterization

The crude product is usually purified by filtration after solvent evaporation and washing with water to remove inorganic salts. Purity is confirmed by HPLC using reverse-phase C-18 columns with UV detection at 260 nm, achieving ≥90% purity.

Installation of the 1-(1-chloroethyl) Substituent

Alkylation via Cross-Dehydrogenative Coupling (CDC)

The 1-position of isoquinolines can be functionalized by oxidative cross-dehydrogenative coupling with methyl arenes bearing the desired alkyl substituent. This method avoids preactivation of the alkylating agent and proceeds under mild catalytic conditions.

Key reaction features:

Catalyst/oxidant Reaction conditions Selectivity
Yttrium triflate (Y(OTf)3) + DTBP Ambient to moderate temperature Benzylated isoquinolines
Manganese dioxide (MnO2) + TBHP Elevated temperature Benzoylated isoquinolines
  • The use of di-tert-butyl peroxide (DTBP) with Y(OTf)3 catalyzes selective benzylation at the 1-position.
  • tert-Butyl hydroperoxide (TBHP) with MnO2 favors benzoylation, which is less relevant here.

This oxidative CDC strategy can be adapted to introduce a 1-(1-chloroethyl) group by employing an appropriate methyl arene precursor containing the chloroethyl moiety.

Radical-Mediated Alkylation

Radical pathways have been demonstrated to be effective for alkylation of isoquinolines. For example, copper-catalyzed reactions with tert-butyl peroxybenzoate (TBPB) generate tert-butoxyl radicals that initiate radical addition to isoquinoline derivatives.

Reaction parameters influencing yield:

Parameter Optimal condition Effect on yield
Solvent 1,2-Dichloroethane (DCE) Highest yield observed
Temperature ~100 °C Decreased yield at 80 °C
TBPB amount 3.0 equivalents Reduced yield if less than 3.0

The radical addition proceeds through intermediate radical species, intramolecular cyclization, and oxidation steps to yield the alkylated product.

Representative Synthetic Procedure

A consolidated synthetic route based on literature precedents may be as follows:

  • Benzyloxy group introduction: React 6-hydroxyisoquinoline with benzyl bromide in acetone under reflux with potassium carbonate for 4 hours. Isolate 6-(benzyloxy)isoquinoline by filtration and washing.

  • 1-(1-chloroethyl) substitution: Subject the 6-(benzyloxy)isoquinoline to oxidative cross-dehydrogenative coupling with 1-chloroethylbenzene (or equivalent methyl arene with chloroethyl substituent) in the presence of Y(OTf)3 catalyst and DTBP at elevated temperature (around 100 °C) in DCE solvent.

  • Purification: Purify the product by column chromatography or recrystallization. Confirm structure and purity by NMR, HPLC, and mass spectrometry.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Yield/Notes
Benzyloxy substitution Nucleophilic substitution 6-Hydroxyisoquinoline, benzyl bromide, K2CO3, acetone, reflux 4 h 90–99% (literature analogs)
1-(1-chloroethyl) alkylation Oxidative cross-dehydrogenative coupling Y(OTf)3, DTBP, DCE, 100 °C, methyl arene with chloroethyl Moderate to high, regioselective
Radical-mediated alkylation Copper-catalyzed radical addition Cu catalyst, TBPB, DCE, 100 °C Sensitive to peroxide amount, solvent

Research Perspectives and Optimization Notes

  • The choice of solvent and temperature critically affects the yield and selectivity of the alkylation step; dichloroethane (DCE) and temperatures near 100 °C are optimal.
  • The peroxide oxidant amount must be carefully controlled; insufficient oxidant reduces yield, while excess may cause side reactions.
  • The oxidative CDC method offers a streamlined route avoiding prefunctionalization of alkylating agents, improving atom economy and operational simplicity.
  • Radical-mediated methods provide alternative pathways but require careful control of reaction parameters to avoid overoxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chloroethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Ethyl-substituted isoquinoline.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the chloroethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Isoquinoline Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Ethyl 6-bromoisoquinoline-1-carboxylate 6-Bromo, 1-ethyl carboxylate 280.12 Halogenated intermediate for cross-coupling
1-Benzoylisoquinoline N-Oxide 1-Benzoyl, N-oxide Not Provided Enhanced polarity for solubility studies
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 6,7-Dimethoxy, 1-methyl, partially saturated ring Not Provided Alkaloid precursor with CNS activity
6-(Benzyloxy)-1-[3-(benzyloxy)-4-methoxybenzyl]-7-methoxy-3,4-dihydroisoquinoline Multiple benzyloxy/methoxy groups, dihydro scaffold 512.24 (HRMS) Intermediate in total synthesis of alkaloids
7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol Tetrahydro scaffold, 7-methoxy, 1-methyl, 6-hydroxy Not Provided Potential neurotransmitter analog
1-{[(Benzyloxy)carbonyl]amino}isoquinoline-6-carboxylic acid 1-Benzyloxycarbonylamino, 6-carboxylic acid 322.30 Functionalized for peptide conjugation

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • Halogen vs. Benzyloxy Groups: Ethyl 6-bromoisoquinoline-1-carboxylate shares a halogen substituent at the 6-position, which is typically reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the benzyloxy group in the target compound may stabilize the aromatic system via electron donation, reducing electrophilic substitution reactivity but enhancing lipophilicity.
  • Chloroethyl vs. Methyl/Methoxy Groups : The 1-(1-chloroethyl) group in the target compound introduces a steric and electronic challenge compared to simpler methyl or methoxy substituents (e.g., in 6,7-dimethoxy derivatives ). The chloroethyl moiety could act as a leaving group in nucleophilic substitutions or influence conformational flexibility.
  • N-Oxide Derivatives: Compounds like 1-benzoylisoquinoline N-oxide exhibit increased polarity due to the N-oxide functional group, enhancing solubility in polar solvents. The absence of an N-oxide in the target compound suggests lower polarity, favoring organic-phase reactions or blood-brain barrier penetration.
Pharmacological Potential
  • Dihydro- and tetrahydroisoquinolines (e.g., 7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol ) are often explored for CNS activity due to structural similarities to neurotransmitters like dopamine. The chloroethyl group in the target compound may confer alkylating properties, relevant in anticancer drug design.
  • Carboxylic acid derivatives (e.g., 1-{[(Benzyloxy)carbonyl]amino}isoquinoline-6-carboxylic acid ) are tailored for conjugation with biomolecules, whereas the target compound’s benzyloxy and chloroethyl groups suggest utility in small-molecule prodrug development.

Biological Activity

6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is a synthetic compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This compound features a benzyloxy group at the sixth position and a 1-chloroethyl group at the first position of the isoquinoline ring, contributing to its unique pharmacological properties. Research has indicated that isoquinolines can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The structural formula of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline can be represented as follows:

C17H18ClNO\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}O

This compound's reactivity is influenced by its functional groups. The benzyloxy group allows for nucleophilic substitution reactions, while the chloroethyl group can undergo nucleophilic attack, leading to various derivatives.

Antimicrobial Activity

Research has demonstrated that derivatives of isoquinoline, including 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline, possess significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentrations (MIC) : Preliminary findings suggest that this compound exhibits MIC values ranging from 5.7 to 6.4 µM against certain bacterial strains .
CompoundMIC (µM)Bacterial Strain
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline5.7 - 6.4Staphylococcus aureus
Other Isoquinoline Derivatives12.1 - 26.8Mycobacterium smegmatis

Anticancer Activity

The anticancer potential of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline has also been explored. Studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including interference with cellular signaling pathways involved in tumor growth.

  • Case Study : A study evaluating similar isoquinoline derivatives found that compounds with halogen substitutions exhibited enhanced cytotoxic effects against cancer cell lines .

The mechanism by which 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline exerts its biological effects is not yet fully elucidated but is believed to involve interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Receptor Interaction : It may interact with receptors involved in inflammatory responses and cell signaling pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of isoquinoline to enhance their biological activity:

  • Synthesis Routes : Common synthetic methods include multi-step reactions involving nucleophilic substitutions and electrophilic aromatic substitutions.
  • Biological Evaluation : In vitro assays have been pivotal in assessing the antimicrobial and anticancer properties of these compounds.

Q & A

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₆ClNO₂, exact mass 313.0874) with <2 ppm error.
  • FT-IR : Identify C-Cl stretching (550–600 cm⁻¹) and benzyl ether C-O-C (1250–1050 cm⁻¹).
  • HPLC-DAD : Monitor purity and detect byproducts (e.g., dechlorinated derivatives) using gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How do substituent electronic effects and steric strain influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl group at C1 increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) at C6.
  • Steric Strain : Torsional angles (e.g., C4—C8—C9—C1 = 162.1° in related isoquinolines) suggest hindered rotation, which may slow Pd-catalyzed couplings. Optimize using bulky ligands (e.g., XPhos) to mitigate steric effects .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation barriers for Suzuki-Miyaura coupling, correlating with experimental yields .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be systematically resolved?

Q. Methodological Answer :

  • Cross-Validation : Compare 1H^1H-NMR coupling constants (e.g., J = 8.5 Hz for vicinal protons) with X-ray-derived dihedral angles. Discrepancies may indicate dynamic equilibria (e.g., rotational isomerism).
  • Variable-Temperature NMR : Detect conformational changes (e.g., coalescence temperatures for benzyloxy group rotation).
  • Crystallographic Refinement : Use SHELXL to model disorder in chloroethyl groups, refining occupancy factors and thermal parameters .

Theoretical: What criteria should guide the selection of computational methods for predicting stability under varying pH conditions?

Q. Methodological Answer :

  • pKa Prediction : Use COSMO-RS or DFT-based methods (e.g., Jaguar) to estimate protonation states. Validate with UV-Vis titration (e.g., pKa ~3.5 for the benzyloxy group).
  • Solubility Modeling : Apply Hansen solubility parameters (HSPs) to predict stability in aqueous buffers. Correlate with experimental solubility assays (e.g., shake-flask method) .

Data Analysis: How should crystallographic data (e.g., bond angles, torsion) be interpreted to assess molecular rigidity?

Q. Methodological Answer :

  • Bond Angle Analysis : Angles >120° (e.g., C2—C3—C8 = 162.1°) indicate sp² hybridization, enhancing planarity.
  • Torsional Strain : Angles <90° (e.g., O19—C2—C3—H22B = −78.0°) suggest steric clashes; quantify strain energy via molecular mechanics (MMFF94).
  • Packing Interactions : Use Mercury software to analyze π-π stacking (3.5–4.0 Å interplanar distances) and C-H···O hydrogen bonds .

Stability: What experimental protocols evaluate thermal and oxidative stability in solution?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition >200°C indicates thermal robustness.
  • Accelerated Oxidation Studies : Expose to 40°C/75% RH with 0.1% H₂O₂; monitor degradation via UPLC-MS (e.g., m/z 329 for epoxide byproducts).
  • Light Stability : Use ICH Q1B guidelines (1.2 million lux hours) to assess photodegradation pathways .

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